2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including sulfanyl, oxa, thia, diaza, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide likely involves multiple steps, including the formation of the tricyclic core, introduction of the sulfanyl groups, and attachment of the methoxyphenylacetamide moiety. Each step would require specific reagents and conditions, such as:
Formation of the Tricyclic Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and suitable catalysts.
Attachment of Methoxyphenylacetamide Moiety: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve continuous flow chemistry, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced analogs with altered functional groups.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include redox reactions, thiol-disulfide exchange, or other sulfur-related biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
- **2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O3S3 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O3S3/c1-5-22(2)10-15-16(11-28-22)31-20-18(15)19(24-21(25-20)29-4)30-12-17(26)23-13-6-8-14(27-3)9-7-13/h6-9H,5,10-12H2,1-4H3,(H,23,26) |
InChI Key |
GYGWCWWRWBWJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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